ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a benzothiazole moiety linked via an amide bond to the 2-position of a 4-methylthiazole-5-carboxylate ester. This structure combines two pharmacologically significant motifs: the thiazole ring, known for its metabolic stability and hydrogen-bonding capacity , and the benzothiazole group, which often confers bioactivity in medicinal chemistry (e.g., antitumor, antimicrobial, or enzyme inhibitory properties). The ethyl ester at position 5 enhances solubility and serves as a synthetic handle for further derivatization.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-6-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-3-21-14(20)12-8(2)17-15(23-12)18-13(19)9-4-5-10-11(6-9)22-7-16-10/h4-7H,3H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVCPROOULFRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Bromination and Cyclization
The thiazole core is synthesized via a one-pot procedure from ethyl acetoacetate (Scheme 1 ):
- Bromination : Ethyl acetoacetate (1.0 equiv) reacts with N-bromosuccinimide (1.1 equiv) in tetrahydrofuran/water (3:1 v/v) at 60°C for 4 hours, yielding ethyl 3-bromoacetoacetate.
- Cyclization : The brominated intermediate is treated with thiourea (1.2 equiv) at 80°C for 6 hours, inducing cyclization to form the thiazole ring.
- Basification : Ammonium hydroxide (25% v/v) neutralizes the reaction, precipitating the product as a white solid.
Key Data :
- Yield: 85–89%
- Purity (HPLC): ≥98%
- 1H NMR (400 MHz, DMSO-d6): δ 1.29 (t, J = 7.1 Hz, 3H, CH2CH3), 2.42 (s, 3H, C4-CH3), 4.24 (q, J = 7.1 Hz, 2H, OCH2), 7.81 (s, 2H, NH2).
Synthesis of 1,3-Benzothiazole-6-Carboxylic Acid
Thiocyanation-Cyclization Route
Adapting methodologies from hydroxy-substituted benzothiazole syntheses, the benzothiazole fragment is prepared as follows (Scheme 2 ):
- Thiocyanation : Methyl 4-aminobenzoate (1.0 equiv) reacts with potassium thiocyanate (4.0 equiv) and bromine (2.0 equiv) in glacial acetic acid at 10°C for 45 minutes, forming methyl 4-thiocyanatobenzoate.
- Cyclization : Heating the intermediate at 80°C for 15 hours induces ring closure to methyl 1,3-benzothiazole-6-carboxylate.
- Ester Hydrolysis : Treatment with NaOH (2.0 M) at reflux for 3 hours yields the carboxylic acid.
Key Data :
- Yield: 74% (over three steps)
- 13C NMR (100 MHz, DMSO-d6): δ 167.8 (COOH), 162.1 (C2), 152.4 (C6), 134.2–126.3 (aromatic carbons).
Amide Coupling: Final Assembly
Phosphorus Oxychloride-Mediated Activation
The carboxylic acid is activated using phosphorus oxychloride (POCl3) prior to coupling with the thiazole amine (Scheme 3 ):
- Acid Chloride Formation : 1,3-Benzothiazole-6-carboxylic acid (1.0 equiv) is refluxed with POCl3 (3.0 equiv) in dichloromethane for 2 hours, yielding the acyl chloride.
- Amidation : The acyl chloride is added dropwise to a solution of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1.2 equiv) and triethylamine (2.0 equiv) in THF at 0°C. The mixture is stirred at room temperature for 12 hours.
Key Data :
Alternative Synthetic Strategies and Optimization
Carbodiimide-Based Coupling
While POCl3 is effective, carbodiimide reagents (e.g., EDCl/HOBt) offer milder conditions:
Solvent and Temperature Effects
- Solvent Screening : THF outperforms DMF and acetonitrile in minimizing side reactions (e.g., ester hydrolysis).
- Temperature : Coupling at 0°C reduces racemization risk compared to room temperature.
Analytical Characterization and Validation
Spectroscopic Consistency
Chemical Reactions Analysis
ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thiazole derivatives .
Scientific Research Applications
ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique chemical properties.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural differentiator is the benzothiazole-6-amido group , which distinguishes it from related thiazole derivatives. Below is a comparative analysis with structurally similar compounds:
Key Observations :
- Substituent Impact on Activity: The 4-chlorobenzyl amino group in BAC () is critical for antidiabetic activity, whereas the benzothiazole-6-amido group in the target compound may favor interactions with different biological targets (e.g., enzymes or receptors) due to its larger aromatic system and hydrogen-bonding capacity .
- Molecular Weight and Lipophilicity : The benzothiazole-6-amido group increases molecular weight (~349.39 g/mol, calculated) compared to simpler analogs (e.g., 279.33 g/mol for the fluorophenyl derivative in ), which may influence pharmacokinetic properties like membrane permeability .
Functional Comparisons
- Antidiabetic Potential: BAC () reduces blood glucose in diabetic models, but the target compound’s benzothiazole moiety could modulate distinct pathways (e.g., PPARγ activation) .
- Enzyme Inhibition : The Febuxostat intermediate () inhibits xanthine oxidase via its formyl-hydroxyphenyl group. The benzothiazole-6-amido group may similarly target enzymes but with altered binding kinetics due to its bulkier structure .
Physicochemical Properties
- Solubility : The ethyl ester in the target compound improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., BAC in ).
- Melting Points : Data are sparse, but the acetamido derivative () forms recrystallized solids, whereas bulkier substituents (e.g., benzothiazole) may lower melting points due to reduced crystallinity .
Biological Activity
Ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family, characterized by its heterocyclic structure containing both sulfur and nitrogen atoms. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties.
The compound's synthesis typically involves multi-step organic reactions, often utilizing strong acids or bases, high temperatures, and specific catalysts. Its unique combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various physiological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. This compound has been evaluated for its effectiveness against a range of pathogens:
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | High |
These findings suggest that the compound exhibits significant antibacterial and antifungal activities, comparable to established antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. The compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 12.5 |
| MCF7 (breast cancer) | 8.7 |
| A549 (lung cancer) | 15.0 |
The results indicate that the compound can induce cytotoxicity in cancer cells through mechanisms such as apoptosis and cell cycle arrest .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics like ampicillin and streptomycin .
Study 2: Anticancer Potential
In an investigation focused on anticancer properties, this compound was found to selectively inhibit the proliferation of breast cancer cells while sparing normal cells. This selectivity suggests a potential therapeutic window for further development .
Q & A
Q. Key Considerations :
- Maintain anhydrous conditions during coupling to prevent hydrolysis.
- Optimize reflux time (3–5 hours) to balance yield and side-product formation .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Assign peaks to confirm the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and ester group (δ 4.3–4.5 ppm for CH₂CH₃) .
- FT-IR : Validate the amide bond (1650–1680 cm⁻¹ for C=O stretch) and ester group (1720–1740 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and confirm molecular weight ([M+H]+ expected ~390–400 m/z) .
Data Interpretation Tip : Cross-reference with analogous thiazole derivatives to resolve overlapping signals .
Basic: How can researchers design initial biological activity screens for this compound?
Methodological Answer:
In Vitro Assays :
- Anticancer : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 1–100 µM concentrations .
- Anti-inflammatory : Measure COX-2 inhibition via ELISA kits (IC₅₀ calculations) .
Enzyme Targets : Screen against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based kinase activity assays .
Control Compounds : Include known inhibitors (e.g., erlotinib for EGFR) to validate assay sensitivity .
Statistical Design : Use triplicate measurements and ANOVA to assess significance (p < 0.05) .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like EGFR (PDB ID: 1M17). Focus on hydrogen bonds between the benzothiazole amide and kinase active sites .
- QSAR Modeling : Train models using descriptors (e.g., logP, polar surface area) from existing thiazole derivatives to predict IC₅₀ values .
- Reaction Path Optimization : Apply quantum chemical calculations (e.g., DFT) to explore feasible synthetic routes for novel derivatives .
Validation : Compare computational predictions with experimental IC₅₀ values to refine models .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Source Analysis : Check assay conditions (e.g., cell line variability, serum concentration) that may affect results .
Dose-Response Curves : Re-test the compound at 10-dose gradients (0.1–100 µM) to identify non-linear effects .
Metabolic Stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .
Statistical Reconciliation : Use Bland-Altman plots to compare inter-lab variability .
Example : If one study reports COX-2 inhibition (IC₅₀ = 5 µM) and another shows no activity, re-evaluate buffer pH or co-factor requirements .
Advanced: What strategies enable structure-activity relationship (SAR) analysis for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in:
- Benzothiazole moiety : Replace with indole or pyridine to test π-π stacking effects .
- Ester group : Hydrolyze to carboxylic acid to study polarity impacts on membrane permeability .
- Bioisosteric Replacement : Substitute the thiazole sulfur with oxygen (oxazole) to assess electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
